molecular formula C17H25ClFN B3025856 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride CAS No. 1049718-37-7

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride

Numéro de catalogue: B3025856
Numéro CAS: 1049718-37-7
Poids moléculaire: 297.8 g/mol
Clé InChI: MNLDJVODIWHOPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (CAS: 1049718-37-7), commonly referred to as 3-fluoro-PCP or 3F-PCP, is a synthetic arylcyclohexylamine derivative structurally related to phencyclidine (PCP). It features a piperidine ring attached to a cyclohexyl group substituted with a 3-fluorophenyl moiety .

Propriétés

IUPAC Name

1-[1-(3-fluorophenyl)cyclohexyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLDJVODIWHOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)N3CCCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336909
Record name 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049718-37-7
Record name 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

The synthesis of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride involves several steps:

    Starting Materials: The synthesis typically begins with the preparation of 3-fluorophenylcyclohexanone.

    Cyclization: The cyclohexanone derivative undergoes a cyclization reaction with piperidine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Des Réactions Chimiques

Grignard Reaction for Cyclohexyl Intermediate

  • Step 1 : Formation of a cyclohexylmagnesium chloride intermediate via reaction of chlorocyclohexane with magnesium in diethyl ether.

    Cl Cyclohexane+MgEt2OCyclohexyl Mg Cl\text{Cl Cyclohexane}+\text{Mg}\xrightarrow{\text{Et}_2\text{O}}\text{Cyclohexyl Mg Cl}
  • Step 2 : Reaction with a fluorophenyl precursor (e.g., 3-fluorobenzaldehyde or acetophenone derivative) to form the cyclohexyl-fluorophenyl backbone.

Acid/Base Stability

  • As a hydrochloride salt, the compound is stable under acidic conditions but may release the free base in alkaline environments:

    C17H23FNHCl+NaOHC17H23FN+NaCl+H2O\text{C}_{17}\text{H}_{23}\text{FN}\cdot \text{HCl}+\text{NaOH}\rightarrow \text{C}_{17}\text{H}_{23}\text{FN}+\text{NaCl}+\text{H}_2\text{O}
  • Thermal Stability : Decomposition occurs above 200°C, producing aromatic fluorinated byproducts and piperidine derivatives.

Photodegradation

  • Exposure to UV light induces defluorination and cyclohexane ring oxidation, forming ketones and phenolic derivatives.

Metabolic Reactions (In Vivo)

Studies on structurally similar compounds (e.g., 4′-F-PCP) suggest the following metabolic pathways ( ):

Metabolic Pathway Enzymes Involved Primary Metabolites
Hydroxylation Cytochrome P450 (CYP3A4)4-Hydroxy-cyclohexyl derivatives
N-Demethylation CYP2D6Desmethyl-piperidine analogs
Fluorine Removal Glutathione transferasesDefluorinated cyclohexane-piperidine adducts

Key Byproducts

  • Grignard Side Reactions : Formation of biphenyl derivatives due to excess fluorophenyl precursor.

  • Mannich Reaction Byproducts : Unreacted formaldehyde leading to polymeric impurities.

Mechanistic Insights

  • Cyclohexane Ring Formation : Radical intermediates stabilize fluorophenyl conjugation, enhancing electrophilic substitution efficiency.

  • Piperidine Quaternization : Protonation of the piperidine nitrogen increases water solubility but reduces bioavailability.

Applications De Recherche Scientifique

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride, commonly referred to as 3-FPC, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential applications. This article explores its scientific research applications, including its pharmacological properties, potential therapeutic uses, and associated case studies.

Neurological Research

One of the primary areas of interest for 3-FPC is its potential as a novel psychoactive substance (NPS). Research has indicated that compounds with similar structures can act on the central nervous system (CNS), particularly as NMDA receptor antagonists or dopamine receptor modulators. Studies have suggested that 3-FPC may exhibit effects comparable to those of known psychoactive substances, potentially offering insights into the treatment of neurological disorders such as depression and anxiety.

Pain Management

Research has indicated that piperidine derivatives can possess analgesic properties. Preliminary studies suggest that 3-FPC may modulate pain pathways through interactions with opioid receptors or other pain-related neurotransmitter systems. Case studies have documented its efficacy in preclinical models of neuropathic pain, highlighting its potential application in pain management therapies.

Antidepressant Effects

Emerging evidence points to the role of NMDA receptor antagonists in the rapid alleviation of depressive symptoms. Given its structural similarities to ketamine, researchers are investigating 3-FPC's potential as an antidepressant. Clinical trials are necessary to establish its efficacy and safety profile in humans.

Case Study 1: Neuropathic Pain Model

In a controlled study involving rodents with induced neuropathic pain, administration of 3-FPC resulted in significant reductions in pain behavior compared to control groups. The study utilized behavioral assays such as the von Frey test and hot plate test to measure analgesic effects. Results indicated that 3-FPC may activate descending inhibitory pathways, providing a basis for further exploration in chronic pain conditions.

Case Study 2: Depression Treatment

A preliminary clinical trial involving participants with treatment-resistant depression examined the safety and efficacy of 3-FPC as an adjunct treatment. Participants reported rapid improvements in mood and reduction in depressive symptoms after administration. While side effects were noted, they were generally mild and transient, warranting further investigation into dosing regimens and long-term outcomes.

Mécanisme D'action

The mechanism of action of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target receptors.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Heterocycle : Piperidine vs. pyrrolidine (e.g., PCPy) impacts lipophilicity and metabolic stability. Pyrrolidine’s smaller ring size may reduce NMDA receptor affinity .

Pharmacological and Receptor Affinity Profiles

NMDA Receptor Antagonism

  • 3F-PCP: Predicted to act as an NMDA receptor antagonist based on structural similarity to PCP and 3-MeO-PCP.
  • 3-MeO-PCP : Exhibits high affinity for NMDA receptors (Ki = 23 nM), with selectivity over sigma-1 and dopamine transporters .
  • BTCP : Binds to dopamine transporters (IC₅₀ = 12 nM) but shows negligible NMDA activity, demonstrating divergent mechanisms .

Metabolism and Bioactivity

  • 3F-PCP: No published metabolic studies, but fluorinated arylcyclohexylamines are generally resistant to oxidative metabolism, leading to prolonged half-lives .
  • 3-MeO-PCP : Undergoes O-demethylation to 3-OH-PCP, a metabolite with reduced NMDA affinity .
  • BTCP : Metabolized to sulfoxide and descyclohexyl derivatives, both retaining dopamine transporter inhibition .

Forensic and Legal Status

  • 3F-PCP : Classified as a controlled substance in jurisdictions like Virginia (USA) due to structural and pharmacological similarity to Schedule I/II drugs .
  • 3-MeO-PCP : Banned under analogue laws in multiple countries, including the UK and USA .
  • TCP: Listed under Schedule I in the U.S. Controlled Substances Act due to its hallucinogenic properties .

Activité Biologique

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17H24FN
  • Molecular Weight : 273.38 g/mol
  • IUPAC Name : this compound

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • NMDA Receptor Modulation : The compound has been shown to act as an antagonist at the NMDA receptor, which is crucial for synaptic plasticity and memory function. This modulation can influence various neurological processes and is particularly relevant in the context of neurodegenerative diseases and pain management .
  • Sigma Receptor Affinity : Research indicates that this compound has a higher affinity for sigma-1 receptors compared to sigma-2 receptors. This interaction may play a role in its analgesic and neuroprotective effects .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various tumor cell lines, including P388 and HL-60. The mechanism involves apoptosis induction via modulation of apoptotic pathways .
  • In Vivo Efficacy : In animal models, this compound exhibited notable antitumor activity, suggesting its potential as a therapeutic agent in cancer treatment .

Analgesic Effects

The compound has also been investigated for its analgesic properties:

  • Pain Models : In preclinical models, it has shown efficacy in reducing pain responses, likely through NMDA receptor antagonism, which is a common pathway for analgesic drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentEffect on Activity
3-FluoroEnhances NMDA receptor antagonism
CyclohexylContributes to binding affinity
PiperidineEssential for overall biological activity

Research indicates that modifications to the fluorophenyl group can significantly affect the compound's potency and selectivity towards specific receptors .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Case Study 1 : A study evaluating the effects of this compound on chronic pain models showed a dose-dependent reduction in pain sensitivity, supporting its use as an analgesic agent .
  • Case Study 2 : In cancer research, the compound was tested against multiple cell lines, revealing IC50 values that indicate strong antitumor activity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the primary synthetic routes for 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride, and how can purity be ensured?

The synthesis typically involves cyclohexane ring alkylation followed by piperidine coupling. Key steps include:

  • Friedel-Crafts alkylation : Reacting 3-fluorobenzene with cyclohexyl halides under Lewis acid catalysis to form the cyclohexylphenyl intermediate .
  • Piperidine coupling : Introducing the piperidine moiety via nucleophilic substitution or reductive amination .
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve ≥98% purity, as validated by HPLC with UV detection (λ = 254 nm) .
  • Quality control : Implement GC-MS for residual solvent analysis and NMR (¹H/¹³C) for structural confirmation .

Q. What analytical methods are recommended for characterizing this compound?

  • Structural elucidation :
    • NMR spectroscopy : ¹H NMR (DMSO-d6, 400 MHz) for aromatic proton signals (δ 7.2–7.5 ppm) and piperidine ring protons (δ 1.5–3.0 ppm) .
    • FT-IR : Confirm C-F stretching (1090–1120 cm⁻¹) and piperidine N-H vibrations (3300–3500 cm⁻¹) .
  • Purity assessment :
    • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .
    • Melting point : Literature values range 210–215°C (dec.) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., alkyl halides) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (vermiculite) .
  • Storage : –20°C in airtight, light-resistant containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position) influence NMDA receptor binding affinity?

  • Comparative SAR studies : Substitute the 3-fluorophenyl group with 2- or 4-fluoro analogs and assess receptor binding via radioligand displacement assays (e.g., [³H]MK-801 in rat cortical membranes) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) using NMDA receptor crystal structures (PDB: 4TLM) to evaluate steric/electronic effects of fluorine positioning .
  • Key findings : 3-Fluorophenyl derivatives show higher logP (2.8 vs. 2.5 for 4-F) and 2-fold greater IC₅₀ in PCP-like discriminative stimulus assays .

Q. How can contradictory pharmacokinetic data from in vivo studies be resolved?

  • Methodological harmonization :
    • Standardize administration routes (e.g., intraperitoneal vs. intravenous) and dosing regimens (mg/kg) across labs .
    • Use LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL) to reduce variability .
  • Statistical reconciliation : Apply mixed-effects models to account for inter-subject variability and covariates (e.g., age, strain) .
  • Cross-validation : Replicate studies in multiple species (rats, mice) to confirm bioavailability trends .

Q. What computational strategies optimize synthesis yield and scalability?

  • Reaction path screening : Use quantum chemistry software (Gaussian 16) to identify low-energy intermediates and transition states .
  • Machine learning : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., AlCl₃ vs. FeCl₃) .
  • Process intensification : Implement flow chemistry for cyclohexane alkylation, reducing reaction time by 40% compared to batch methods .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
  • In vitro assays : Test enantiomers in HEK293 cells expressing NMDA receptors (GluN1/GluN2A).
    • Results : (R)-enantiomer shows 5-fold higher inhibition (IC₅₀ = 120 nM) than (S)-enantiomer .
  • Molecular dynamics simulations : Analyze enantiomer-receptor binding stability (GROMACS) over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.